molecular formula C11H16OS B13247263 2-(3-Methylthiophen-2-yl)cyclohexan-1-ol

2-(3-Methylthiophen-2-yl)cyclohexan-1-ol

Cat. No.: B13247263
M. Wt: 196.31 g/mol
InChI Key: WRXYMYKGZIQRGE-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)cyclohexan-1-ol is a cyclohexanol derivative substituted with a 3-methylthiophene ring at position 2. Its molecular formula is C₁₁H₁₆OS, with a molecular weight of 196.31 g/mol. The compound combines the hydrophobicity of the cyclohexanol backbone with the aromatic and electronic properties of the thiophene ring, making it a candidate for diverse applications in medicinal chemistry and materials science. The methyl group at position 3 of the thiophene modulates steric and electronic effects, influencing reactivity and biological interactions .

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H16OS/c1-8-6-7-13-11(8)9-4-2-3-5-10(9)12/h6-7,9-10,12H,2-5H2,1H3

InChI Key

WRXYMYKGZIQRGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CCCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)cyclohexan-1-ol typically involves the reaction of 3-methylthiophene with cyclohexanone under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(3-Methylthiophen-2-yl)cyclohexan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural Analogs with Thiophene Substitutions

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Properties/Activities
2-(5-Methylthiophen-2-yl)cyclohexan-1-ol C₁₁H₁₆OS 5-methylthiophen-2-yl 196.31 Enhanced π-π interactions due to methyl position; moderate enzyme inhibition
2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol C₁₀H₁₃ClOS 3-chlorothiophen-2-yl 216.73 Higher electrophilicity (Cl vs. CH₃); potential anticancer activity
2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol C₁₁H₁₆BrNOS 3-bromothiophen-2-yl + amino 290.22 Antimicrobial activity; versatile intermediate in organic synthesis

Key Observations :

  • Substituent Position : The methyl group at position 3 (target compound) vs. 5 ( analog) alters steric hindrance and aromatic interactions. The 3-methyl group may reduce steric clashes in protein binding compared to the 5-methyl isomer .
  • Halogen vs. Alkyl Groups: Replacing methyl with chlorine () increases molecular weight and introduces electronegativity, enhancing reactivity in nucleophilic substitutions.

Analogs with Varied Functional Groups

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Activities
2-(4-Methoxyphenyl)cyclohexan-1-ol C₁₃H₁₈O₂ 4-methoxyphenyl 206.28 Potential CNS activity; hydrogen-bond donor (OH) and acceptor (OCH₃)
1-(3-Fluorophenyl)-2-methylcyclohexan-1-ol C₁₃H₁₇FO 3-fluorophenyl + methyl 220.27 Fluorine enhances metabolic stability; exploratory antidepressant activity
2-(1-Phenylethylamino)cyclohexan-1-ol C₁₄H₂₁NO phenylethylamino 219.33 Dual hydrogen-bonding (OH, NH); investigated for opioid receptor modulation

Key Observations :

  • Aromatic vs. Heteroaromatic Rings : Thiophene (target compound) offers sulfur-mediated interactions (e.g., van der Waals, π-stacking) distinct from phenyl or fluorophenyl groups. Methoxy and fluorine substituents () enhance solubility and target affinity but lack sulfur's electronic effects .
  • Amino vs. Hydroxyl Groups: Amino-substituted analogs () introduce basicity and hydrogen-bonding diversity, broadening pharmacological profiles compared to the single hydroxyl group in the target compound .

Key Observations :

  • Synthetic Complexity: Bromine and amino groups () require multi-step protocols, whereas methyl and chloro analogs () are synthesized in fewer steps .
  • Reactivity : Bromine's leaving-group ability () contrasts with methyl's inertness, enabling diverse derivatization pathways .

Biological Activity

2-(3-Methylthiophen-2-yl)cyclohexan-1-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from various research findings.

Molecular Formula: C11H14OS
Molecular Weight: 198.30 g/mol

Biological Activity Overview

The biological activity of this compound includes antioxidant, antimicrobial, and anti-inflammatory properties, which are crucial for therapeutic applications.

Antioxidant Activity

Antioxidants play a significant role in neutralizing free radicals, which can cause cellular damage. Studies have shown that compounds similar to this compound exhibit significant antioxidant activity through various mechanisms:

  • DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate electrons to neutralize free radicals. Compounds with similar structures have demonstrated effective DPPH scavenging activity, indicating potential for this compound to act as an antioxidant .
  • ABTS Assay : The ABTS assay also assesses the radical scavenging capability. Similar compounds have shown high levels of inhibition, suggesting that this compound may possess comparable properties .

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit antimicrobial properties against various pathogens. For instance:

  • In vitro Studies : Compounds structurally related to this compound have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory processes .
  • Cell Membrane Disruption : Antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell membranes, leading to cell lysis and death.

Case Studies

Several studies have provided insights into the biological activities of thiophene derivatives:

  • Study on Antioxidant Properties : A study evaluated the antioxidant potential of various thiophene derivatives, revealing that those with hydroxyl groups exhibited enhanced radical scavenging abilities, suggesting a similar expectation for this compound .
  • Antimicrobial Efficacy Study : In a comparative analysis, derivatives were tested against clinical strains of bacteria, showing that thiophene-containing compounds had lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics .

Data Summary Table

PropertyValue/ActivityReference
Molecular FormulaC11H14OS-
Molecular Weight198.30 g/mol-
DPPH Scavenging ActivitySignificant (exact % not specified)
ABTS Scavenging ActivityHigh inhibition
Antimicrobial ActivityEffective against S. aureus, E. coli
Enzyme InhibitionLipoxygenase and Cyclooxygenase

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